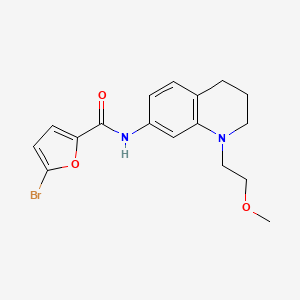

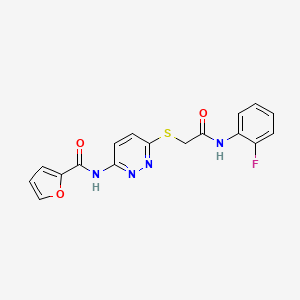

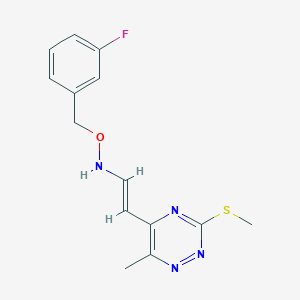

![molecular formula C14H16N2O2S2 B2587679 N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide CAS No. 2097858-92-7](/img/structure/B2587679.png)

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the inhibition effect of novel Mannich base 1-[morpholin-4-yl(thiophen-2-yl)methyl]thiourea on the corrosion of mild steel in 0.5 M hydrochloric acid solution was investigated . One-step multicomponent reactions are developed as a new greener tool for the synthesis of a variety of compounds that have nitrogen, oxygen, and sulfur atoms .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the inhibition effect of novel Mannich base 1-[morpholin-4-yl(thiophen-2-yl)methyl]thiourea on the corrosion of mild steel in 0.5 M hydrochloric acid solution was investigated . The results showed that Mannich base is an effective corrosion inhibitor and the inhibition efficiency increases with an increase in the concentration of the inhibitor .Applications De Recherche Scientifique

Fungicidal Activity

Thiazole derivatives: have been shown to possess significant fungicidal properties. A study on similar molecules, N-(thiophen-2-yl) nicotinamide derivatives, demonstrated excellent fungicidal activities against cucumber downy mildew . This suggests that our compound could be explored for its potential as a fungicide, possibly providing a new approach to combat agricultural pests and diseases.

Antimicrobial and Antifungal Applications

The thiazole ring is a common feature in many biologically active compounds, including antimicrobial and antifungal agents . The compound could be investigated for its efficacy against a range of microbial and fungal pathogens, contributing to the development of new medications or preservatives.

Antitumor and Cytotoxic Activity

Thiazoles are also known for their antitumor and cytotoxic activities. They have been used in the synthesis of compounds that exhibit potent effects on human tumor cell lines . Research into the specific applications of “N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide” in this field could lead to the discovery of new cancer therapies.

Urease Inhibition

Compounds containing thiophene have shown to inhibit urease activity, which is significant in treating infections caused by urease-producing bacteria . The compound’s application in this area could lead to the development of new treatments for such infections.

Agricultural Chemical Research

The modification of natural products and active substructure splicing method, as seen in related compounds, indicates that our compound could be valuable in the design of new agricultural chemicals . This could include the development of more effective pesticides or growth-promoting agents for crops.

Propriétés

IUPAC Name |

N-[oxan-4-yl(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S2/c17-14(11-8-19-9-15-11)16-13(12-2-1-7-20-12)10-3-5-18-6-4-10/h1-2,7-10,13H,3-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJISKYDMZKCSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CC=CS2)NC(=O)C3=CSC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

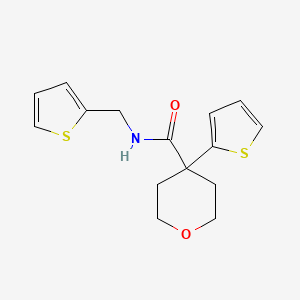

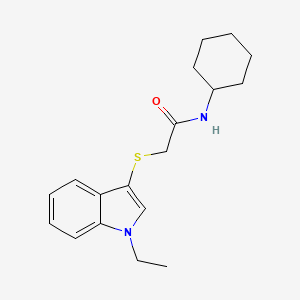

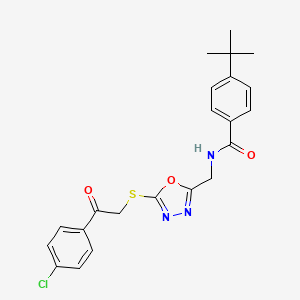

![N-(2-methylbenzo[d]thiazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2587602.png)

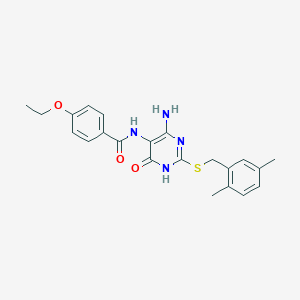

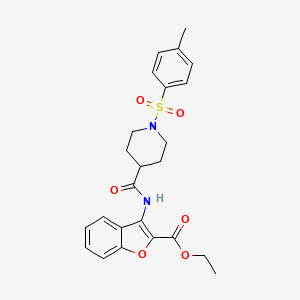

![benzyl 2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/structure/B2587606.png)

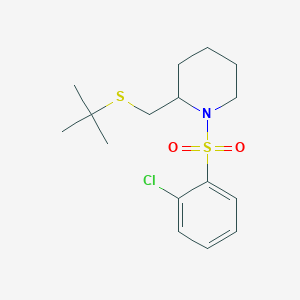

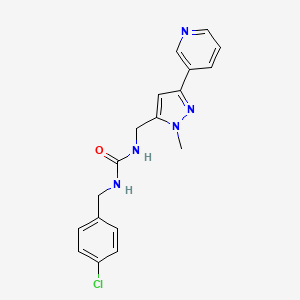

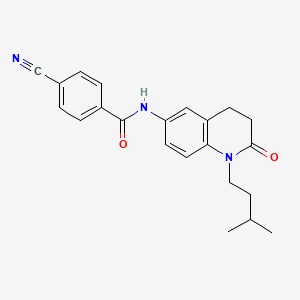

![2-(cyclohex-3-en-1-ylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2587609.png)